![molecular formula C13H16N2O3 B2384662 N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide CAS No. 4108-14-9](/img/structure/B2384662.png)
N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide
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Overview
Description
“N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide” is a chemical compound that belongs to the class of organic compounds known as anilides . These are organic heterocyclic compounds derived from oxoacids (compounds with a carboxyl group) in which the OH group of the carboxyl group has been replaced by an aniline group .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an aniline (a compound with a primary amine group attached to a phenyl group) with a carboxylic acid or its derivative . The specific synthesis process for “N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide” would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of “N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide” would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy can be used to determine the molecular structure .Chemical Reactions Analysis
The chemical reactions involving “N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide” would depend on the conditions and the other reactants present. For example, it could potentially undergo reactions typical of carboxamides, such as hydrolysis or reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and are typically determined experimentally .Scientific Research Applications
Crystal Structure and Molecular Conformation
Research conducted on compounds similar to N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide, such as 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, focuses on their crystal structures and molecular conformations. These studies use X-ray analysis and AM1 molecular orbital methods to understand the molecular structure, which is crucial for understanding their potential biological activity. The structural analysis reveals details like planarity, bonding angles, and hydrogen bonding, essential for predicting how these compounds might interact with biological targets (Banerjee et al., 2002).
Antineoplastic Potential
Some derivatives of N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide have been explored for their potential as antineoplastic agents. Their chemical structures, especially the planarity of certain groups and dihedral angles, are key factors influencing their potential efficacy in cancer treatment. These structural characteristics can impact the drug's ability to target and bind to cancer cells (Detert et al., 2018).
Neuropharmacology
Research on compounds structurally related to N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide includes examining their effects on neurotransmitter receptors in the brain. For example, certain analogs have been investigated for their role in modulating serotonin receptors, which are crucial in various neurological and psychiatric conditions. The binding affinity and selectivity of these compounds to specific serotonin receptor subtypes can lead to potential applications in treating disorders like depression and anxiety (Kepe et al., 2006).
Antimicrobial Properties
Some derivatives of N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide have been synthesized and tested for their antimicrobial properties. Studies focus on creating novel cyclic amides with potential antimicrobial activity. These investigations are crucial for developing new antibiotics and treating resistant bacterial infections (Jassem & Chen, 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-ethoxyphenyl)-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-18-10-5-3-9(4-6-10)14-13(17)11-7-8-12(16)15-11/h3-6,11H,2,7-8H2,1H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUMALMGUZSKDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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